N-(2-Hydroxyethyl)nicotinamide
Overview
Description
N-(2-Hydroxyethyl)nicotinamide is an organic compound belonging to the class of nicotinamides. It is characterized by a pyridine ring substituted at position 3 by a carboxamide group and an additional hydroxyethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
- Primary Targets : Nicorandil primarily targets two types of channels:
- NO Release : Nicorandil also releases NO, which further promotes vasodilation by relaxing both arterial resistance and conductive vessels. Unlike some other vasodilators, nicorandil does not cause the “coronary steal phenomenon,” where blood flow is diverted from ischemic areas to non-ischemic regions .
- Reduced Preload and Afterload : By relaxing vascular smooth muscle, nicorandil reduces ventricular preload (the amount of blood returning to the heart) and afterload (the resistance the heart faces during contraction) .
- Impact on Bioavailability : The pharmacokinetics of nicorandil contribute to its efficacy and safety profile .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxyethyl)nicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with ethanolamine under specific conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimizing reaction conditions to increase yield and reduce costs. For instance, the use of excess ethanolamine and the recycling of reaction components such as ethanol can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and various reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-Hydroxyethyl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including its role in cellular processes.
Industry: The compound is utilized in the production of pharmaceuticals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)nicotinamide is similar to other nicotinamide derivatives, such as:
- Nicotinamide
- N-(2-Chlorophenyl)nicotinamide
- N-(3-Chlorophenyl)nicotinamide
- N-(4-Chlorophenyl)nicotinamide
Uniqueness
What sets this compound apart from these similar compounds is its unique hydroxyethyl group, which imparts distinct chemical and biological properties. This structural difference contributes to its specific applications and effectiveness in various fields .
Properties
IUPAC Name |
N-(2-hydroxyethyl)pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h1-3,6,11H,4-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZLOWYUGKIWAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211708 | |
Record name | N-(2-hydroxyethyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6265-73-2 | |
Record name | N-(2-Hydroxyethyl)nicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6265-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)nicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6265-73-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33142 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-hydroxyethyl)nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)nicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NICOTINOYLETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH3UT8GRP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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